3-Oxoisoindoline-4-carbonitrile
Overview
Description
“3-Oxoisoindoline-4-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 g/mol . The IUPAC name for this compound is 3-oxo-1,2-dihydroisoindole-4-carbonitrile .
Synthesis Analysis
An efficient synthesis of 3-oxoisoindolines, including 3-Oxoisoindoline-4-carbonitrile, has been described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Molecular Structure Analysis
The 3-Oxoisoindoline-4-carboxamide core structure is planar in the X-ray structure . An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 also contributes to the binding affinity of the compound to its target .
Chemical Reactions Analysis
The reaction of 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass of the compound is 158.048012819 g/mol .
Scientific Research Applications
Synthesis Methods
Catalyzed Three-Component Cascade Reaction
A Sc(OTf)3-catalyzed reaction for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives is effective. This involves a Strecker/Lactamization cascade reaction using methyl 2-formylbenzoate, TMSCN, and amines, yielding good to excellent results for a broad scope of amine substrates (Chen & Cai, 2016).
Synthesis Using OSU-6 Catalyst
An efficient synthesis method for 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN, and amines using OSU-6 as the catalyst is reported. This approach allows the generation of substituted 3-oxoisoindoline-1-carbonitrile or the corresponding C1 primary amide (Nammalwar, Muddala, Murie, & Bunce, 2015).
Sulfamic Acid-Catalyzed Synthesis
A method utilizing sulfamic acid as a catalyst in ethanol under reflux temperature facilitates the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives through a condensation reaction (Hu, Zhan, Lei, & Hu, 2013).
Optoelectronic and Nonlinear Properties
Optoelectronic Properties Study
Hydroquinoline derivatives, including 3-oxoisoindoline-1-carbonitrile variants, have been explored for their structural, electronic, optical, and charge transport properties. Their potential as multifunctional materials is highlighted through quantum chemical insights (Irfan et al., 2020).
Nonlinear Optical (NLO) and NBO Analyses
The structural parameters, spectroscopic characterization, and NLO properties of quinoline derivatives, including 3-oxoisoindoline-1-carbonitrile, were analyzed using DFT calculations. Their biological potentials and corrosion inhibition capabilities were also investigated (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic and Corrosion Inhibition Applications
Photovoltaic Properties
The photovoltaic properties of certain quinoline derivatives have been studied, with applications in organic-inorganic photodiode fabrication. These studies include investigations into absorbance, electrical properties, and diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition Performance
A computational study on novel quinoline derivatives, including variants of 3-oxoisoindoline-1-carbonitrile, assessed their corrosion inhibition performance against iron. Quantum chemical and molecular dynamics simulations were used to explore their adsorption and inhibition properties (Erdoğan et al., 2017).
Anticancer Evaluation
- Cytotoxicity and Antitumor Potential: Certain derivatives of 3-oxoisoindoline-1-carbonitrile have been synthesized and screened for their antitumor potential, specifically against breast cancer MCF-7 cell lines. These molecules showed promising cytotoxicity profiles and potential as antitumor agents (Abd El Hameid, 2018).
properties
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSIZMELRTBKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563021 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxoisoindoline-4-carbonitrile | |
CAS RN |
129221-89-2 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.